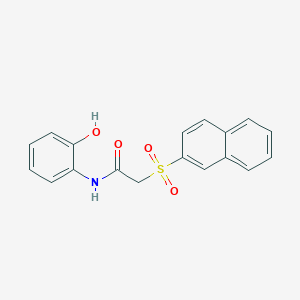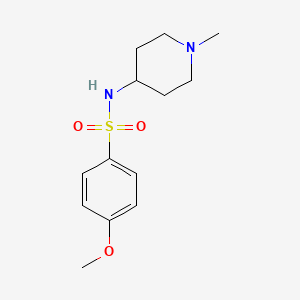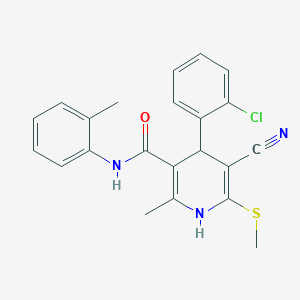![molecular formula C21H25N3O6S2 B5009447 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5009447.png)
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine, also known as Boc-4-amino-morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine inhibits kinase activity by binding to the ATP-binding pocket of the enzyme, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of cell proliferation and induction of cell death in cancer cells. 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has been shown to have a high degree of selectivity for kinases, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability. In preclinical studies, 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has demonstrated efficacy in inhibiting tumor growth and improving survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has several advantages for lab experiments, including its high degree of selectivity for kinases, good pharmacokinetic properties, and efficacy in preclinical studies. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine. One area of focus is the development of more potent and selective kinase inhibitors based on the structure of 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine. Another area of interest is the investigation of its anti-inflammatory and neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine in humans and its potential use in combination with other therapies.
Synthesis Methods
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine can be synthesized using a multi-step process that involves the reaction of morpholine with piperazine, followed by the addition of phenylsulfonyl chloride and Boc anhydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine.
Scientific Research Applications
4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has been extensively studied for its potential applications in drug discovery, particularly in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways and are often deregulated in various diseases, including cancer. 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholinemorpholine has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers.
properties
IUPAC Name |
[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c25-21(22-13-15-30-16-14-22)20-17-23(31(26,27)18-7-3-1-4-8-18)11-12-24(20)32(28,29)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUEYZZUBKOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5009384.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5009389.png)

![1-(4-bromophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5009395.png)

![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5009406.png)

![(4-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5009434.png)

![4-acetyl-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5009455.png)
![2-isopropyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5009465.png)
![2-(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5009467.png)